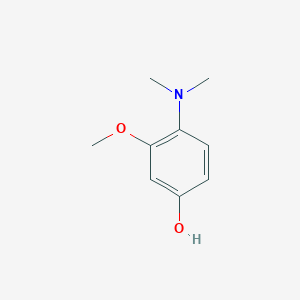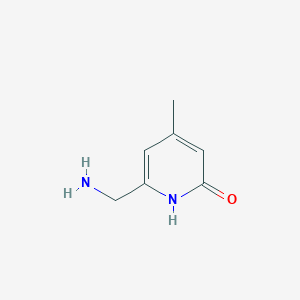
6-(Aminomethyl)-4-methylpyridin-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Aminomethyl)-4-methylpyridin-2-OL is a chemical compound that belongs to the class of aminomethylated pyridines This compound is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the 6th position of a 4-methylpyridin-2-OL ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-methylpyridin-2-OL can be achieved through several methods. One common approach involves the Mannich reaction, where a primary amine, formaldehyde, and a compound containing an active hydrogen atom (such as a pyridine derivative) are reacted together . The reaction typically proceeds under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Mannich reactions using continuous flow reactors to ensure consistent product quality and high throughput. The reaction conditions are optimized to maximize yield and minimize by-products, often involving the use of solvents and catalysts that are easily recoverable and recyclable.
Análisis De Reacciones Químicas
Types of Reactions
6-(Aminomethyl)-4-methylpyridin-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of aminomethylated derivatives.
Aplicaciones Científicas De Investigación
6-(Aminomethyl)-4-methylpyridin-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of complex organic molecules
Mecanismo De Acción
The mechanism of action of 6-(Aminomethyl)-4-methylpyridin-2-OL involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the methyl group at the 4th position.
4-Methylpyridin-2-OL: Lacks the aminomethyl group.
6-(Aminomethyl)pyridin-2-OL: Similar but without the methyl group at the 4th position.
Uniqueness
6-(Aminomethyl)-4-methylpyridin-2-OL is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
6-(aminomethyl)-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H10N2O/c1-5-2-6(4-8)9-7(10)3-5/h2-3H,4,8H2,1H3,(H,9,10) |
Clave InChI |
IFCNSESKYSLYQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)NC(=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


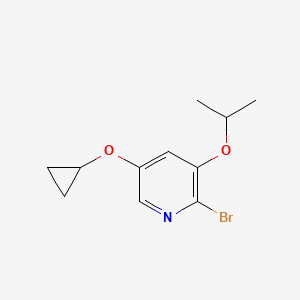
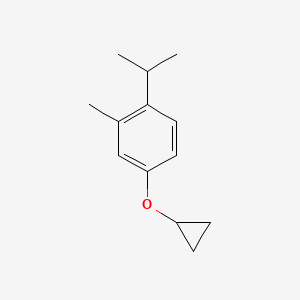
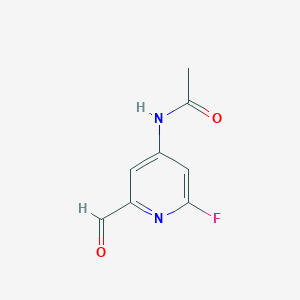
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
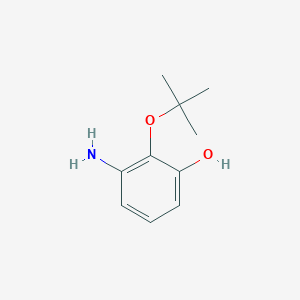


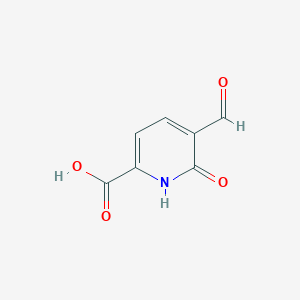
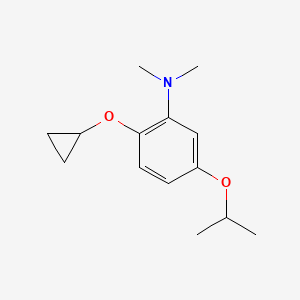
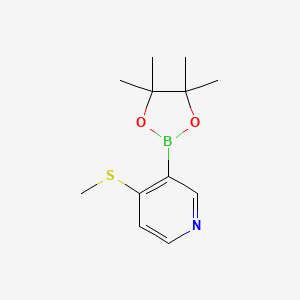
![(2-[(1-Phenylethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844274.png)

